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molecular formula C10H8ClN3 B8638840 2-(1H-imidazol-2-yl)benzonitrile hydrochloride CAS No. 449758-15-0

2-(1H-imidazol-2-yl)benzonitrile hydrochloride

Cat. No. B8638840
M. Wt: 205.64 g/mol
InChI Key: AOJUDMCPDHULGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610701B2

Procedure details

A solution of 2-cyano-benzimidic acid ethyl ester hydrochloride (43 g, 0.20 mol) and 2,2-diethoxy-ethylamine (30 ml, 0.21 mol) in methanol (430 ml) was aged at room temperature for 1 h. The reaction mixture was concentrated to remove methanol and conc. sulfuric acid (110 ml) was added. After heating on a steam bath for 1.5 h, the reaction mixture was diluted with water (700 ml) and extracted with chloroform. The aqueous phase was made strongly basic with sodium hydroxide and extracted with chloroform. Hydrochloric acid (12N) was added to give pH 3-4, tar was filtered and the filtrate was concentrated. The resultant brown solid was sublimed at 200-220° C. The purified solid was dissolved in hydrochloric acid solution (6N, 110 ml), byproducts filtered and the filtrate concentrated. The residue was diluted with ethanol (100-120 ml) containing hydrochloric acid (12N, 1 ml), boiled briefly and filtered. Further concentration and cooling of the filtrate gave 2-(1H-imidazol-2-yl)-benzonitrile hydrochloride (1.5 g). The filtrate was concentrated further and diluted with acetone. Filtration gave 2-(1H-imidazol-2-yl)-benzoic acid hydrochloride (7.3 g). Dilution of the filtrate with acetone and filtration of the resultant solid gave additional 2-(1H-imidazol-2-yl)-benzonitrile hydrochloride; mp 200-204° C.; IR 4.5μ.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C(O[C:5](=[NH:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]#[N:13])C.C(O[CH:18](OCC)[CH2:19][NH2:20])C>CO>[ClH:1].[NH:20]1[CH:19]=[CH:18][N:14]=[C:5]1[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]#[N:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
Cl.C(C)OC(C1=C(C=CC=C1)C#N)=N
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
430 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove methanol and conc. sulfuric acid (110 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After heating on a steam bath for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with water (700 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
ADDITION
Type
ADDITION
Details
Hydrochloric acid (12N) was added
CUSTOM
Type
CUSTOM
Details
to give pH 3-4, tar
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
was sublimed at 200-220° C
DISSOLUTION
Type
DISSOLUTION
Details
The purified solid was dissolved in hydrochloric acid solution (6N, 110 ml)
FILTRATION
Type
FILTRATION
Details
byproducts filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethanol (100-120 ml)
ADDITION
Type
ADDITION
Details
containing hydrochloric acid (12N, 1 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Further concentration
TEMPERATURE
Type
TEMPERATURE
Details
cooling of the filtrate

Outcomes

Product
Name
Type
product
Smiles
Cl.N1C(=NC=C1)C1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 3.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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